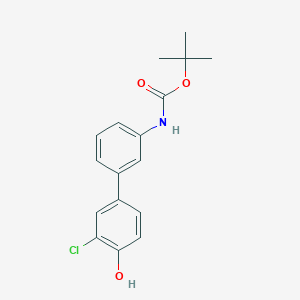
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% (abbreviated as 4-BAP-2-CP) is an organic compound commonly used in laboratory experiments. It is a white solid with a melting point of 116-118°C and a purity of 95%. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water. 4-BAP-2-CP is a versatile compound that has numerous scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not well understood. However, it is thought to interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes. It is also believed to interact with receptors in the body, leading to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is thought to be involved in the regulation of various metabolic processes, such as the metabolism of carbohydrates, proteins, and lipids. It is also thought to be involved in the regulation of cell growth and differentiation. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is believed to be involved in the regulation of immune responses and inflammation.
実験室実験の利点と制限
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthesis methods and has a high purity of 95%. Furthermore, it is relatively stable and has a low melting point. However, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% also has some limitations. It is insoluble in water and can be toxic if ingested. Additionally, it is not well understood, so further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
将来の方向性
There are numerous future directions for 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of drugs and pharmaceuticals. Furthermore, research could be conducted to explore its potential applications in the study of enzyme-catalyzed reactions and the regulation of cell growth and differentiation. Finally, research could be conducted to explore its potential applications in the regulation of immune responses and inflammation.
合成法
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloroaniline with BOC-protected amino acids in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%, in a yield of up to 95%. The second step involves the removal of the BOC protecting group using an acid, such as hydrochloric acid or trifluoroacetic acid. This reaction yields a product with a purity of 95%.
特性
IUPAC Name |
tert-butyl N-[3-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFANHZYNHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-chlorophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

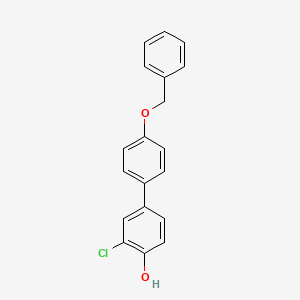
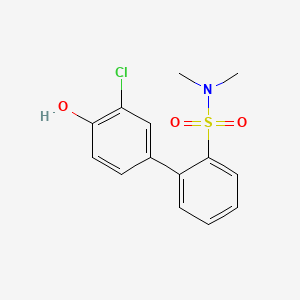
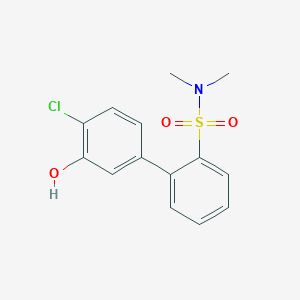
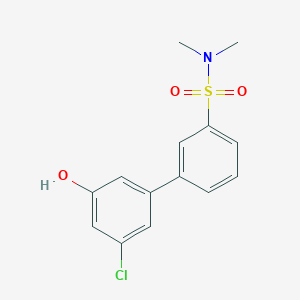
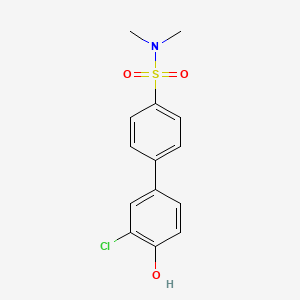


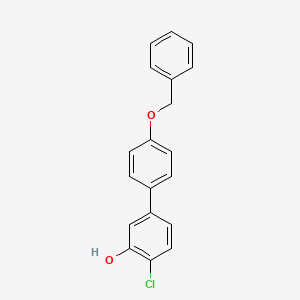
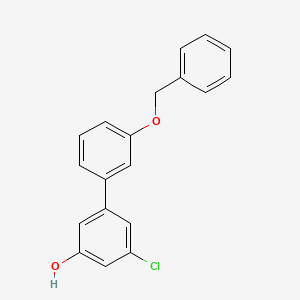
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)